Columbin

Catalog No.
S606199
CAS No.
546-97-4
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Columbin

CAS Number

546-97-4

Product Name

Columbin

IUPAC Name

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1

InChI Key

AALLCALQGXXWNA-DURQJQQASA-N

SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Synonyms

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone, columbin

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

Co-evolution with Pollinators:

Columbines exhibit a fascinating example of co-evolution with their pollinators, primarily hummingbirds, bumblebees, and hawkmoths. This phenomenon describes how two different species, in this case, the columbine plant and its pollinator, influence each other's evolution over time.

  • Nectar Spurs: Columbine flowers have a unique feature called nectar spurs, which are elongated tubes that hold the plant's nectar. The length of these spurs varies among columbine species.
  • Selection Pressure: Studies have shown that the length of the nectar spurs influences which pollinators can access the nectar. For example, hummingbirds with longer beaks can reach nectar in flowers with longer spurs, while those with shorter beaks cannot. This creates a selection pressure, where columbines with spur lengths that match the dominant pollinator in their environment are more likely to reproduce successfully.
  • Evolutionary Pattern: Research suggests that the evolution of columbine nectar spurs is not continuous but rather occurs in spurts. When a new pollinator species with a different beak length becomes prevalent, the columbine population undergoes selection to develop nectar spurs that match the new pollinator's morphology. This cycle of change and adaptation exemplifies the dynamic nature of co-evolution.

Further Exploration:

This is just a brief overview of the scientific research on columbines and their interactions with pollinators. If you're interested in learning more, you can explore these resources:

  • "Columbine Flowers Develop Long Nectar Spurs in Response to Pollinators" by the National Science Foundation ()
  • "The Ecology and Evolution of Aquilegia (Columbine)" by Lars W. Aarssen ()

Columbin is a bioactive diterpenoid compound with the chemical formula C20H22O6, known for its diverse pharmacological properties. It is primarily derived from the plant species Columba, which belongs to the family of Acanthaceae. The compound exhibits a complex structure characterized by multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its biological activity and reactivity. Columbin is recognized for its potential therapeutic applications, particularly in treating parasitic infections and various inflammatory conditions.

, primarily due to its reactive functional groups. Some notable reactions include:

  • Hydrolysis: Columbin can undergo hydrolysis in the presence of water, leading to the formation of simpler compounds.
  • Oxidation: The presence of hydroxyl groups allows Columbin to be oxidized, potentially enhancing its biological activity.
  • Reduction: Under specific conditions, Columbin can be reduced to yield different derivatives with altered properties.

These reactions are crucial for understanding how Columbin can be modified for enhanced efficacy in medicinal applications.

Columbin exhibits significant biological activities, making it a compound of interest in pharmacology:

  • Antiparasitic Activity: Research indicates that Columbin effectively inhibits the growth of Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies show that it can induce complete parasite clearance in infected mice at a dosage of 25 mg/kg per day .
  • Anti-inflammatory Properties: Columbin has been shown to reduce inflammation, which may be beneficial in treating various inflammatory diseases.
  • Antioxidant Activity: The compound demonstrates antioxidant properties, potentially protecting cells from oxidative stress.

Columbin can be synthesized through various methods, primarily involving extraction from natural sources or chemical synthesis:

  • Natural Extraction: The most common method involves isolating Columbin from plant materials using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches often utilize multi-step organic reactions involving starting materials that mimic the natural biosynthetic pathways of terpenoids. This includes cyclization and functional group modification techniques.

Due to its diverse biological activities, Columbin has several applications:

  • Pharmaceuticals: Its antiparasitic and anti-inflammatory properties make it a candidate for drug development against diseases like sleeping sickness and other inflammatory conditions.
  • Nutraceuticals: Given its antioxidant properties, Columbin is explored for use in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: Its anti-inflammatory effects may also find applications in skincare products designed to reduce redness and irritation.

Studies on the interactions of Columbin with other compounds are essential for understanding its pharmacological profile:

  • Synergistic Effects: Research suggests that when combined with other antiparasitic agents, Columbin may enhance therapeutic efficacy against Trypanosoma brucei.
  • Mechanism of Action: Investigations into how Columbin interacts at the molecular level with cellular targets are ongoing, providing insights into its potential mechanisms of action.

Columbin shares structural and functional similarities with several other diterpenoids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
ForskolinC22H38O7Known for activating adenylate cyclase, enhancing cellular signaling.
TaxolC47H51NO14A potent anticancer agent that stabilizes microtubules.
Diterpene AC20H30O5Exhibits anti-inflammatory properties but lacks antiparasitic activity.

Columbin's uniqueness lies in its specific antiparasitic properties combined with anti-inflammatory effects, distinguishing it from other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

358.14163842 g/mol

Monoisotopic Mass

358.14163842 g/mol

Heavy Atom Count

26

UNII

KKI91P85GE

Wikipedia

Columbin

Dates

Modify: 2023-08-15

Explore Compound Types